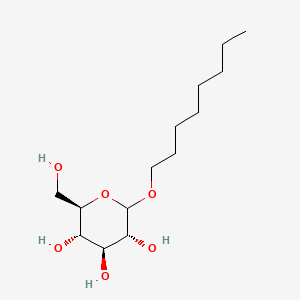

Octyl D-glucopyranoside

Description

The exact mass of the compound this compound is 292.18858861 g/mol and the complexity rating of the compound is 250. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RQICVUQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042235 | |

| Record name | Octyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41444-50-2, 54549-23-4 | |

| Record name | Octyl glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41444-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Octyl β-D-Glucopyranoside: A Comprehensive Technical Guide to its Critical Micelle Concentration

For Researchers, Scientists, and Drug Development Professionals

Octyl β-D-glucopyranoside (OG) is a non-ionic detergent widely employed in membrane biochemistry and drug development for its ability to solubilize and stabilize membrane proteins while preserving their native structure and function. A pivotal characteristic of this detergent is its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) self-assemble into larger aggregates known as micelles. Operating above the CMC is crucial for the effective solubilization of membrane proteins. This technical guide provides an in-depth overview of the CMC of octyl β-D-glucopyranoside, detailed experimental protocols for its determination, and workflows illustrating its application.

Critical Micelle Concentration of Octyl β-D-Glucopyranoside

The CMC of octyl β-D-glucopyranoside is influenced by environmental factors such as temperature and the ionic strength of the solution. The generally accepted CMC value at room temperature (20-25°C) in aqueous solutions is in the range of 18-25 millimolar (mM).[1][2][3][4][5] This relatively high CMC is advantageous as it facilitates the removal of the detergent from protein preparations through dialysis.

| Parameter | Value | Conditions |

| Critical Micelle Concentration (CMC) | 18-20 mM | In H₂O |

| 20-25 mM | 20-25°C | |

| 25 mM (0.025 M) | Not specified | |

| Aggregation Number | 27-100 | In H₂O |

| Micellar Molecular Weight | ~25,000 Da | Not specified |

Experimental Protocols for CMC Determination

Accurate determination of the CMC is essential for optimizing experimental conditions. Below are detailed protocols for two common methods used to measure the CMC of octyl β-D-glucopyranoside.

Surface Tensiometry (Wilhelmy Plate Method)

Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. This is because the surfactant molecules accumulate at the air-water interface. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the concentration at which this break in the surface tension curve occurs.

Materials:

-

Surface tensiometer (e.g., Krüss, Biolin Scientific)

-

Wilhelmy plate (platinum)

-

High-purity octyl β-D-glucopyranoside

-

High-purity water (e.g., Milli-Q)

-

Glassware (beakers, volumetric flasks)

-

Magnetic stirrer and stir bars

Procedure:

-

Solution Preparation: Prepare a stock solution of octyl β-D-glucopyranoside (e.g., 100 mM) in high-purity water. Create a series of dilutions from the stock solution, ranging from well below to well above the expected CMC (e.g., 1 mM to 50 mM).

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water, which has a well-defined surface tension (approximately 72.8 mN/m at 20°C).

-

Measurement:

-

Pour the first (lowest concentration) solution into a clean sample vessel.

-

Ensure the Wilhelmy plate is impeccably clean by flaming it to red heat with a Bunsen burner (if platinum).

-

Suspend the plate from the tensiometer's balance and lower it until it just touches the surface of the liquid.

-

The instrument will measure the force exerted on the plate by the surface tension.

-

Record the surface tension value once the reading has stabilized.

-

-

Data Collection: Repeat the measurement for each of the prepared dilutions, moving from the lowest to the highest concentration. Thoroughly clean and dry the sample vessel and plate between each measurement.

-

Data Analysis: Plot the surface tension (in mN/m) as a function of the logarithm of the octyl β-D-glucopyranoside concentration. The resulting graph will show two intersecting lines. The concentration at the point of intersection is the CMC.

Fluorescence Spectroscopy using Pyrene (B120774) as a Probe

Principle: Pyrene is a hydrophobic fluorescent probe that exhibits changes in its fluorescence emission spectrum depending on the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment and shows a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a shift in the fine structure of the pyrene emission spectrum. Specifically, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the solvent. A significant decrease in the I₁/I₃ ratio indicates the formation of micelles.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Pyrene

-

Octyl β-D-glucopyranoside

-

High-purity water

-

Ethanol (B145695) (for pyrene stock solution)

-

Micropipettes

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of pyrene in ethanol (e.g., 1 mM).

-

Prepare a concentrated stock solution of octyl β-D-glucopyranoside in high-purity water (e.g., 100 mM).

-

-

Sample Preparation:

-

Prepare a series of octyl β-D-glucopyranoside dilutions in high-purity water, covering a range of concentrations below and above the expected CMC.

-

To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the final concentration of ethanol is minimal to avoid affecting micellization.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to approximately 335 nm.

-

Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

-

-

Data Analysis:

-

From each emission spectrum, determine the fluorescence intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

Calculate the I₁/I₃ ratio for each sample.

-

Plot the I₁/I₃ ratio as a function of the octyl β-D-glucopyranoside concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition.

-

Experimental Workflows and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate common experimental workflows and a conceptual signaling pathway involving octyl β-D-glucopyranoside.

References

Synthesis of n-Octyl-β-D-glucopyranoside: An In-depth Technical Guide for Biochemical Research

December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of n-octyl-β-D-glucopyranoside, a non-ionic detergent pivotal to biochemical research, particularly in the study of membrane proteins. The document details established chemical and enzymatic synthesis methodologies, offering a comparative analysis of their reaction parameters and yields. Furthermore, it presents detailed experimental protocols for its application in membrane protein solubilization and two-dimensional gel electrophoresis. Visual workflows and a depiction of the G-protein coupled receptor (GPCR) signaling pathway, where n-octyl-β-D-glucopyranoside is instrumental for receptor characterization, are included to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough resource on the synthesis and application of this essential biochemical reagent.

Introduction

n-Octyl-β-D-glucopyranoside is a non-ionic surfactant widely utilized in biochemistry and molecular biology.[1] Its amphipathic nature, with a hydrophilic glucopyranoside head and a hydrophobic n-octyl tail, allows it to effectively solubilize integral membrane proteins, preserving their native structure and function.[2] A key advantage of n-octyl-β-D-glucopyranoside is its high critical micelle concentration (CMC) of approximately 20-25 mM, which facilitates its removal from protein preparations via dialysis.[3] This property is crucial for downstream applications such as functional assays, crystallography, and mass spectrometry. This guide explores the primary synthetic routes to obtain high-purity n-octyl-β-D-glucopyranoside and its practical application in key biochemical workflows.

Synthesis of n-Octyl-β-D-glucopyranoside

The synthesis of n-octyl-β-D-glucopyranoside can be achieved through both chemical and enzymatic methods. The choice of method often depends on factors such as desired stereoselectivity, yield, cost, and environmental considerations.

Chemical Synthesis

Two classical methods for the chemical synthesis of glycosides are the Koenigs-Knorr reaction and the Fischer glycosidation.

2.1.1. Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a widely used method for the stereoselective formation of glycosidic bonds.[4] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[4][5] The reaction generally proceeds with the inversion of stereochemistry at the anomeric carbon, leading to the formation of a β-glycoside when starting from an α-glycosyl halide. The presence of a participating group, such as an acetyl group at the C-2 position of the glucose moiety, aids in the formation of the desired 1,2-trans-glycoside.[4]

2.1.2. Fischer Glycosidation

Fischer glycosidation involves the reaction of a monosaccharide with an alcohol under acidic catalysis.[6][7] This method is often simpler to perform than the Koenigs-Knorr reaction as it does not require the pre-formation of a glycosyl halide.[7] However, it is an equilibrium-controlled process and typically yields a mixture of anomers (α and β) and sometimes furanoside and pyranoside ring isomers.[6][7] The composition of the product mixture is influenced by reaction time, temperature, and the nature of the acid catalyst.[8]

Enzymatic Synthesis

Enzymatic synthesis offers a green alternative to chemical methods, often providing high stereoselectivity and avoiding the use of hazardous reagents and protecting groups. The synthesis of n-octyl-β-D-glucopyranoside is typically catalyzed by β-glucosidases through a process of reverse hydrolysis or transglycosylation.[9] In reverse hydrolysis, the enzyme catalyzes the condensation of glucose and n-octanol. In transglycosylation, a glycosyl donor other than glucose is used. The yield of the enzymatic synthesis can be influenced by factors such as the choice of enzyme, solvent system, water activity, and substrate concentrations.[10]

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of n-octyl-β-D-glucopyranoside.

| Method | Typical Yield | Reaction Time | Key Conditions & Reagents | Stereoselectivity | References |

| Koenigs-Knorr Reaction | 50-68% | 12-48 hours | Acetobromoglucose, n-octanol, silver carbonate or zinc oxide, anhydrous conditions, room temperature to 120°C. | High (predominantly β-anomer) | [11][12][13] |

| Fischer Glycosidation | 24-81% (anomeric mixture) | 2-6 hours | D-glucose, n-octanol, acid catalyst (e.g., H2SO4, NH4Cl), 80-95°C. | Low (mixture of α and β anomers) | [7][8][14] |

| Enzymatic Synthesis | 19-67% | 24-30 hours | D-glucose, n-octanol, β-glucosidase (e.g., from almond), specific pH and temperature (e.g., pH 6, 52°C), controlled water activity. | High (exclusively β-anomer) | [9][10][15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and application of n-octyl-β-D-glucopyranoside.

Synthesis and Purification

3.1.1. Modified Koenigs-Knorr Synthesis using Zinc Oxide

This protocol is adapted from a patented method utilizing zinc oxide as a cost-effective and stable catalyst.[13]

-

Glycosylation: In a round-bottom flask, mix 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, n-octanol, and zinc oxide. The mass ratio of these components can be optimized, for example, 1: (0.3-3): (0.098-2).

-

Add an organic solvent such as dichloromethane (B109758) or toluene.

-

The reaction can be conducted at a temperature ranging from 20°C to 120°C for 12 to 48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst. The filtrate contains 1-octyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

-

Deacetylation: To the filtrate, add methanol (B129727) and a catalytic amount of sodium methoxide (B1231860). The mass ratio of the protected glucoside, methanol, and sodium methoxide is typically 1: (2-10): (0.01-0.5).

-

Stir the mixture at room temperature for 2-10 hours.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120) and filter.

-

Remove the solvent under reduced pressure to obtain crude n-octyl-β-D-glucopyranoside.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as acetone/isohexane, to yield pure n-octyl-β-D-glucopyranoside.[13]

3.1.2. Enzymatic Synthesis using β-Glucosidase

This protocol is a general guideline for the enzymatic synthesis.

-

Dissolve D-glucose in a minimal amount of a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 6.0).

-

Add n-octanol to the glucose solution. The molar ratio of alcohol to glucose is a critical parameter to optimize.

-

Add β-glucosidase (e.g., from almonds) to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 52°C) with agitation for 24-30 hours.[10]

-

Monitor the formation of n-octyl-β-D-glucopyranoside using TLC or high-performance liquid chromatography (HPLC).

-

Upon completion, terminate the reaction by heating or by adding an organic solvent to precipitate the enzyme.

-

Separate the product from the unreacted substrates and the enzyme. This can be achieved by liquid-liquid extraction followed by column chromatography on silica (B1680970) gel.

Application in Membrane Protein Solubilization

This protocol provides a general workflow for the solubilization of a target membrane protein.[3]

-

Membrane Preparation:

-

Harvest cells expressing the target membrane protein.

-

Lyse the cells in a suitable buffer containing protease inhibitors.

-

Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Resuspend the membrane pellet in a buffer to a final protein concentration of 5-10 mg/mL.

-

-

Detergent Solubilization:

-

To the membrane suspension, add a stock solution of n-octyl-β-D-glucopyranoside to achieve a final concentration typically in the range of 1-2% (w/v).

-

Incubate the mixture with gentle agitation for 1-4 hours at 4°C.

-

-

Separation of Solubilized Proteins:

-

Centrifuge the mixture at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Analysis:

-

Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency of the target protein.

-

Application in 2D Gel Electrophoresis Sample Preparation

This protocol outlines the use of n-octyl-β-D-glucopyranoside in the preparation of samples for two-dimensional gel electrophoresis.[16][17]

-

Sample Solubilization:

-

Prepare a sample solubilization buffer containing urea, thiourea, a reducing agent (e.g., DTT), a carrier ampholyte, and a non-ionic detergent.

-

For membrane proteins, a common solubilization buffer includes 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, and 2% (w/v) n-octyl-β-D-glucopyranoside.

-

-

Protein Extraction:

-

Add the solubilization buffer to the cell or tissue sample.

-

Homogenize the sample using sonication or other appropriate methods.

-

Centrifuge to remove any insoluble debris.

-

-

Sample Loading:

-

The protein concentration of the solubilized sample is determined.

-

The sample is then ready for isoelectric focusing, the first dimension of 2D gel electrophoresis.

-

Mandatory Visualizations

Synthesis and Application Workflows

G-Protein Coupled Receptor (GPCR) Signaling Pathway

n-Octyl-β-D-glucopyranoside is crucial for the solubilization and purification of GPCRs, enabling detailed structural and functional studies of their signaling pathways.

Conclusion

The synthesis of n-octyl-β-D-glucopyranoside is a well-established process with multiple viable routes. The choice between chemical and enzymatic methods will depend on the specific requirements of the research, including scale, cost, and the need for stereochemical purity. As a versatile and effective non-ionic detergent, n-octyl-β-D-glucopyranoside remains an indispensable tool in biochemical research, particularly for the challenging task of studying membrane proteins. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers in their efforts to unravel the complexities of cellular processes.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. CN103159804B - Preparation method of octyl-beta-D-glucopyranoside - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. bio-rad.com [bio-rad.com]

- 17. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

An In-depth Technical Guide to the Mechanism of Action of Octyl D-glucopyranoside in Protein Solubilization

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Octyl-β-D-glucopyranoside (Octyl Glucoside or OG) is a non-ionic detergent extensively utilized in biochemistry and molecular biology for the solubilization, purification, and reconstitution of membrane proteins.[1][2] Its utility is anchored in its ability to disrupt the lipid bilayer of cell membranes and extract embedded proteins while preserving their native conformation and functional integrity.[1][3] Structurally, OG is a glycoside derived from glucose and octanol, possessing an amphipathic nature with a hydrophilic glucose headgroup and a hydrophobic octyl tail. This structure allows it to effectively interact with both the aqueous environment and the hydrophobic regions of lipids and proteins.

A key advantage of Octyl Glucoside is its high Critical Micelle Concentration (CMC), which facilitates its easy removal from protein solutions via dialysis.[1][4][5] This characteristic is crucial for downstream applications such as functional assays, structural studies, and protein reconstitution into artificial lipid bilayers.[6][7]

Core Mechanism of Action

The solubilization of a lipid membrane by a detergent like Octyl Glucoside is a multi-stage process driven by the detergent's concentration relative to its CMC. The CMC is the concentration at which detergent monomers begin to self-assemble into larger aggregates called micelles.

-

Partitioning of Monomers (Concentration < CMC): At concentrations below the CMC, OG monomers insert themselves into the lipid bilayer. This insertion disrupts the molecular packing of the lipids, causing changes in the membrane's physical properties.[8]

-

Membrane Saturation (Concentration ≈ CMC): As the concentration of OG increases and approaches the CMC, the lipid bilayer becomes saturated with detergent monomers. The membrane begins to lose its structural integrity and may start to fragment.

-

Mixed Micelle Formation (Concentration > CMC): Above the CMC, the detergent has sufficient concentration to fully disintegrate the lipid bilayer. The membrane proteins and lipids are incorporated into mixed micelles with the OG molecules.[6] In these structures, the hydrophobic tails of OG shield the hydrophobic transmembrane domains of the protein from the aqueous solvent, thereby keeping the protein soluble and stable in its native-like state.

The diagram below illustrates this stepwise mechanism.

Caption: Mechanism of membrane solubilization by Octyl D-glucopyranoside.

Data Presentation: Physicochemical Properties

The choice of detergent is critical for the successful isolation of functional membrane proteins.[1] The table below summarizes the key physicochemical properties of n-Octyl-β-D-glucopyranoside and compares it with other commonly used detergents.[1][3] The high CMC of OG is a significant advantage, making it easier to remove from protein preparations compared to detergents with low CMCs.[1]

| Detergent | Chemical Class | CMC (mM) | Micelle MW (kDa) | Aggregation Number | Molar Mass ( g/mol ) |

| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic (glucoside) | ~20-25[1][4][9] | ~25[1] | 84[1][4] | 292.37[2][6] |

| n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic (maltoside) | ~0.17[1] | ~50[1] | Not widely reported | 510.62 |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic (maltoside) | ~0.01[1] | ~91[1] | Not widely reported | 1265.5 |

| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | ~1-2[1] | ~21.5[1] | ~75[1] | 229.4 |

Experimental Protocols

This section outlines a general protocol for the solubilization of membrane proteins using Octyl Glucoside. Optimization is often required for each specific protein of interest.

Protocol 1: General Membrane Protein Solubilization and Screening

This protocol details the fundamental steps for extracting membrane proteins and performing an initial detergent screening to find optimal conditions.[1]

1. Membrane Preparation:

-

Grow and harvest cells expressing the target membrane protein.

-

Lyse the cells using an appropriate method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.

-

Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Resuspend the membrane pellet in a suitable buffer to a final protein concentration of 5-10 mg/mL.[1]

2. Detergent Solubilization:

-

Aliquot the membrane suspension into separate tubes.

-

Add Octyl Glucoside stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure the final concentration is well above the CMC (~0.7% w/v).[2]

-

Incubate the mixtures with gentle agitation for a defined period, typically 1-4 hours, at 4°C.[1]

3. Separation of Solubilized Fraction:

-

Clarify the solution by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized membrane material.[1]

4. Analysis of Solubilization Efficiency:

-

Carefully collect the supernatant, which contains the solubilized proteins.

-

Measure the protein concentration in the supernatant (e.g., using a BCA or Bradford assay) and compare it to the initial amount to determine the percentage of solubilization.

-

Analyze the solubilized proteins via SDS-PAGE and Western blotting to confirm the presence of the target protein.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the solubilization and initial analysis of a target membrane protein.

Caption: A general workflow for membrane protein solubilization and analysis.

Application Example: Solubilization of G-Protein Coupled Receptors (GPCRs)

Octyl Glucoside is frequently used to solubilize GPCRs, a large family of transmembrane receptors that are critical targets in drug development.[1] Solubilization allows for the purification of these receptors away from other cellular components, enabling detailed in vitro studies of their structure, ligand binding properties, and interactions with signaling partners like G-proteins.

The diagram below shows a simplified, logical representation of a GPCR signaling pathway, illustrating the components that researchers aim to isolate and study.

Caption: A simplified diagram of a G-Protein Coupled Receptor signaling pathway.

Conclusion

N-Octyl-β-D-glucopyranoside is an indispensable tool for the solubilization of membrane proteins.[1] Its mild, non-ionic character ensures that proteins are often extracted in a functionally active state, while its high critical micelle concentration greatly simplifies downstream purification and reconstitution protocols.[1][8] The methodologies and data presented here provide a robust foundation for researchers to develop effective solubilization strategies, paving the way for successful structural and functional characterization of challenging membrane protein targets. As with any detergent, empirical optimization is essential to achieve the highest yield and preserve the activity of the specific protein of interest.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]

- 5. interchim.fr [interchim.fr]

- 6. nbinno.com [nbinno.com]

- 7. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]

- 8. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]

Physicochemical Properties of n-Octyl-β-D-glucopyranoside: An In-depth Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the core physicochemical properties of n-Octyl-β-D-glucopyranoside (OGP), a non-ionic detergent pivotal for the solubilization, purification, and structural analysis of membrane proteins.[1] This document is intended for researchers, scientists, and drug development professionals who utilize OGP in their experimental workflows.

Introduction to n-Octyl-β-D-glucopyranoside

n-Octyl-β-D-glucopyranoside is a mild, non-denaturing surfactant widely employed in membrane biochemistry.[2] Its amphipathic nature, consisting of a hydrophilic glucose headgroup and a hydrophobic octyl tail, allows it to effectively disrupt lipid bilayers and form mixed micelles with membrane proteins, thereby extracting them from their native environment while preserving their structural and functional integrity.[1][3] A key advantage of OGP is its high Critical Micelle Concentration (CMC), which facilitates its removal from protein preparations via dialysis, a crucial step for downstream applications such as functional assays and crystallization.[3][4]

Core Physicochemical Properties

The utility of n-Octyl-β-D-glucopyranoside in various research applications is dictated by its distinct physicochemical properties. A summary of these quantitative data is presented below for easy reference and comparison.

Table 1: General and Physical Properties of n-Octyl-β-D-glucopyranoside

| Property | Value | References |

| Synonyms | OG, Octyl Glucoside | [4] |

| CAS Number | 29836-26-8 | [4] |

| Molecular Formula | C₁₄H₂₈O₆ | [5] |

| Molecular Weight | 292.37 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 105 - 106.8 °C | |

| Boiling Point | 354.3 °C (estimate) | |

| Solubility in Water | >20% (>200 mg/mL) | [5] |

| Hygroscopicity | Hygroscopic |

Table 2: Micellar and Solution Properties of n-Octyl-β-D-glucopyranoside

| Property | Value | Conditions | References |

| Critical Micelle Concentration (CMC) | 18-25 mM | In H₂O | [4] |

| 23.4 mM | In 0.1 M NaCl | ||

| Aggregation Number (Nagg) | 27-100 (typically ~84) | In H₂O | [4] |

| Micelle Molecular Weight | ~25 kDa | In H₂O | [1] |

| pH | 4-9 | 1% solution in H₂O | |

| Conductance | < 18-500 µS | 10% solution in H₂O | [5] |

| Krafft Point | Not readily available* |

*The Krafft point, the temperature at which the solubility of a surfactant equals its CMC, is a critical parameter. For non-ionic surfactants like alkyl polyglucosides, this property is influenced by the anomeric configuration (α or β), with β-linkages generally associated with lower Krafft temperatures.[7] However, a specific experimentally determined Krafft point for n-Octyl-β-D-glucopyranoside is not consistently reported in the reviewed literature.

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of OGP is crucial for its effective use. The following sections detail the methodologies for measuring key parameters.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)

The CMC is identified as the concentration at which a sharp change in the slope of the surface tension versus surfactant concentration plot occurs.[8]

Principle: Below the CMC, the addition of surfactant monomers leads to their accumulation at the air-water interface, causing a decrease in surface tension. Above the CMC, excess surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant.

Detailed Methodology:

-

Preparation of Solutions: A series of aqueous solutions of n-Octyl-β-D-glucopyranoside with concentrations bracketing the expected CMC (e.g., from 1 mM to 50 mM) are prepared using high-purity water.

-

Instrument Calibration: A surface tensiometer equipped with a Wilhelmy plate (a thin platinum plate) is calibrated using a substance with a known surface tension, typically pure water.[8]

-

Measurement: For each concentration, the Wilhelmy plate is brought into contact with the surface of the solution. The force exerted on the plate due to surface tension is measured by a microbalance.[9] Care must be taken to ensure the plate is clean and properly wetted.

-

Temperature Control: The temperature of the sample is maintained at a constant value throughout the experiment using a thermostated sample holder.[8]

-

Data Analysis: The surface tension is plotted against the logarithm of the OGP concentration. The CMC is determined from the intersection of the two linear portions of the plot.[8][10]

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This method relies on the quenching of a fluorescent probe by a quencher molecule within the micellar environment.[11]

Principle: A fluorescent probe that preferentially partitions into the hydrophobic core of the micelles is used. A quencher molecule, also residing in the micelles, can decrease the fluorescence intensity of the probe. The degree of quenching is dependent on the distribution of the quencher among the micelles, which follows Poisson statistics. This distribution is related to the micelle concentration and, consequently, the aggregation number.[7]

Detailed Methodology:

-

Reagent Selection: A fluorescent probe (e.g., pyrene) and a quencher that partitions strongly into the micelles (e.g., benzophenone (B1666685) or a long-chain alkylpyridinium chloride) are selected.[11]

-

Sample Preparation: A series of OGP solutions at a concentration well above the CMC are prepared. To these solutions, a constant, low concentration of the fluorescent probe and varying concentrations of the quencher are added.[11]

-

Fluorescence Measurement: The steady-state fluorescence intensity of the probe is measured for each sample using a fluorometer. The excitation and emission wavelengths are specific to the chosen probe (e.g., for pyrene, excitation around 335 nm and emission scanned from 350-500 nm).

-

Data Analysis: The aggregation number (Nagg) is calculated using the following equation, which is derived from Poisson statistics: I = I₀ exp(-[Q]micelle / [M]) Where:

-

I is the fluorescence intensity in the presence of the quencher.

-

I₀ is the fluorescence intensity in the absence of the quencher.

-

[Q]micelle is the concentration of the quencher in the micelles.

-

[M] is the concentration of micelles. The micelle concentration is calculated as: [M] = ([Surfactant]total - CMC) / Nagg. By plotting ln(I₀/I) versus the quencher concentration, the aggregation number can be determined from the slope.[7]

-

Determination of Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant sharply increases as it becomes equal to the CMC.[5] For non-ionic surfactants, this is less commonly characterized than the cloud point.

Principle: Below the Krafft point, the solubility of the surfactant is low. As the temperature is increased, the solubility gradually rises. At the Krafft point, the solubility equals the CMC, and any further increase in temperature leads to a significant increase in solubility due to micelle formation.

Detailed Methodology (Conductivity Method):

-

Solution Preparation: A surfactant solution of a known concentration (above the expected CMC) is prepared. If the surfactant is not fully dissolved at room temperature, the solution will appear cloudy or contain precipitate.

-

Heating and Cooling Cycle: The solution is placed in a temperature-controlled water bath with a conductivity probe and a thermometer.

-

Conductivity Measurement: The solution is slowly heated while being stirred. The conductivity is measured at regular temperature intervals.

-

Data Analysis: The conductivity is plotted against the temperature. A sharp increase in the slope of the conductivity curve indicates the Krafft point, as the formation of micelles leads to a significant change in the solution's conductivity.

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes and relationships involving n-Octyl-β-D-glucopyranoside.

Diagram 1: Micelle Formation Process

Diagram 2: Experimental Workflow for Membrane Protein Solubilization

Diagram 3: Logical Relationship of OGP Properties and Applications

Conclusion

n-Octyl-β-D-glucopyranoside remains an indispensable tool in the fields of biochemistry and drug development, primarily due to its gentle and effective solubilization of membrane proteins.[1] Its well-characterized physicochemical properties, particularly its high CMC and ability to form small, uniform micelles, provide researchers with a reliable and versatile detergent for a wide array of applications.[4] The detailed protocols and data presented in this guide offer a foundational resource for the successful implementation of OGP in experimental design.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]

Quantitative Structural Parameters of Octyl D-Glucopyranoside Micelles

An In-depth Technical Guide to the Structure of Octyl D-Glucopyranoside Micelles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural characteristics of this compound (OG) micelles, critical surfactant aggregates used extensively in membrane protein research and drug delivery systems. Understanding the architecture of these micelles is paramount for their effective application. This document synthesizes key quantitative data, details common experimental methodologies for their characterization, and presents visual workflows to elucidate these processes.

The structural properties of OG micelles have been investigated by numerous biophysical techniques. The data reveal a dynamic and environment-dependent structure. Key quantitative parameters are summarized below.

| Parameter | Value | Experimental Conditions | Technique(s) | Reference(s) |

| Critical Micelle Concentration (CMC) | 20-25 mM | In water | Surface Tension, Dialysis | [1][2] |

| ~18-20 mM | In H₂O | Not Specified | [3] | |

| 24-26 mM | In water | Not Specified | [4] | |

| 0.025 M (~0.7% w/v) | Not Specified | Not Specified | [5] | |

| 0.022 M | In water | Small-Angle Neutron Scattering (SANS) | [6] | |

| Aggregation Number (Nagg) | 27 - 100 | Aqueous solution | Size Exclusion Chromatography, Dynamic Light Scattering, Ultracentrifugation | [7][8] |

| 75 ± 10 | 34 mM aqueous solution | Direct physical methods (DLS, Ultracentrifugation) | [7][8] | |

| 27 | Not Specified | Chromatographic methods | [7][8] | |

| 84 | Not Specified | Not Specified | [1][2] | |

| Micelle Molecular Weight (Mw) | 8,000 - 29,000 Da | Aqueous solution | Size Exclusion Chromatography, Dynamic Light Scattering, Ultracentrifugation | [7][8] |

| 22,000 ± 3,000 Da | 34 mM aqueous solution | Direct physical methods (DLS, Ultracentrifugation) | [7][8] | |

| 8,000 ± 1,000 Da | Not Specified | Chromatographic methods | [7][8] | |

| 8,000 g | Not Specified | Not Specified | [4] | |

| Hydrodynamic Radius (Rh) | 23 ± 3 Å | 34 mM aqueous solution | Dynamic Light Scattering, Ultracentrifugation | [7][8] |

| 15 ± 1 Å | Not Specified | Chromatographic methods | [7][8] | |

| Shape | Ellipsoidal | 0.026 M to 1 M in water | Small-Angle Neutron Scattering (SANS) | [6] |

| Non-spherical, prolate ellipsoid | Near CMC (0.025 M) | Molecular Dynamics Simulations, SANS | [9][10] |

Experimental Protocols for Characterization

The determination of the structural parameters of OG micelles relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the property indicates micelle formation.

Surface Tension Method:

-

Preparation of Solutions: Prepare a series of OG solutions in deionized water with concentrations spanning the expected CMC (e.g., 1 mM to 50 mM).

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the OG concentration. The CMC is the concentration at which a sharp break in the curve is observed, indicating the saturation of the air-water interface with monomers and the onset of micelle formation.

Small-Angle Scattering Techniques (SANS and SAXS)

Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful techniques for determining the shape and size of micelles in solution.

General Protocol:

-

Sample Preparation: Prepare OG solutions in a suitable solvent (e.g., D₂O for SANS to enhance contrast, H₂O for SAXS) at concentrations above the CMC. A concentration series can be used to study inter-micellar interactions.

-

Instrument Setup:

-

SANS: Utilize a SANS instrument with a cold neutron source. The sample is placed in a quartz cell.

-

SAXS: Employ a SAXS instrument with a high-intensity X-ray source (e.g., synchrotron radiation). The sample is held in a capillary with thin walls.

-

-

Data Collection: Expose the sample to the neutron or X-ray beam and collect the scattered radiation on a 2D detector. The scattering intensity is measured as a function of the scattering vector, q.

-

Data Analysis:

-

The raw scattering data is corrected for background scattering from the solvent and the sample cell.

-

The one-dimensional scattering profile, I(q) vs. q, is generated by azimuthally averaging the 2D data.

-

The data is then fitted to mathematical models (e.g., spherical, ellipsoidal, cylindrical) to extract structural parameters such as the radius of gyration (Rg), shape, and aggregation number.[11][12]

-

Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their hydrodynamic radius.

Protocol:

-

Sample Preparation: Prepare a dust-free OG solution at a concentration above the CMC by filtering it through a microporous filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

-

Instrument Setup: Place the cuvette in the DLS instrument, which consists of a laser, a detector, and a correlator. Ensure the temperature is controlled.

-

Measurement: The sample is illuminated by the laser, and the scattered light is detected at a specific angle. The correlator measures the rate of intensity fluctuations over time.

-

Data Analysis: The correlator generates a correlation function, which is analyzed to determine the diffusion coefficient (D) of the micelles. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

Rh = kBT / (6πηD)

where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information on micelle structure, dynamics, and the location of molecules within the micelle.

Protocol for Diffusion-Ordered Spectroscopy (DOSY):

-

Sample Preparation: Prepare an OG solution in a deuterated solvent (e.g., D₂O) at a concentration above the CMC.

-

NMR Measurement: Acquire a series of pulsed-field gradient NMR spectra with varying gradient strengths.

-

Data Analysis: The signal attenuation as a function of gradient strength is analyzed to calculate the diffusion coefficient of the micelles. This information can be used to determine the size of the micelles and to distinguish between monomers and micelles.[15][16]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental techniques and the logical process of micelle formation.

Caption: Workflow for determining micelle structure using SANS/SAXS.

Caption: Workflow for determining hydrodynamic radius using DLS.

References

- 1. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Anatrace.com [anatrace.com]

- 4. agscientific.com [agscientific.com]

- 5. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. muser-my.com [muser-my.com]

- 15. Exploring the meaning of sugar configuration in a supramolecular environment: comparison of six octyl glycoside micelles by ITC and NMR spectroscopy - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00122B [pubs.rsc.org]

- 16. whxb.pku.edu.cn [whxb.pku.edu.cn]

The Pivotal Role of Octyl D-Glucopyranoside: A Technical Guide for Researchers

An In-depth Exploration of a Non-ionic Surfactant's Applications in Membrane Biology and Drug Development

Octyl D-glucopyranoside, a non-ionic surfactant, has established itself as an indispensable tool in the fields of biochemistry and pharmacology. Its mild, non-denaturing properties make it particularly effective for the solubilization, purification, and functional reconstitution of integral membrane proteins, which are critical targets for drug development. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and a comparative analysis of its performance against other common detergents.

Physicochemical Properties of this compound

This compound, structurally a glycoside derived from glucose and octanol, possesses a unique amphipathic nature with a hydrophilic glucose headgroup and a hydrophobic octyl tail. This structure allows it to effectively disrupt lipid bilayers and form micelles that encapsulate membrane proteins, thereby maintaining their native conformation and function.[1] Its high critical micelle concentration (CMC) is a key advantage, facilitating its removal by dialysis during protein reconstitution into artificial membrane environments like liposomes.[2]

Key Physicochemical Data

The selection of an appropriate detergent is paramount for the successful isolation and study of membrane proteins. The following tables summarize the key physicochemical properties of n-octyl-β-D-glucopyranoside and provide a comparative overview with other commonly used non-ionic and zwitterionic detergents.

| Property | Value | References |

| Chemical Name | n-Octyl-β-D-glucopyranoside | [2] |

| Abbreviation | OG, OGP | [3] |

| CAS Number | 29836-26-8 | [4] |

| Molecular Formula | C₁₄H₂₈O₆ | [2] |

| Molecular Weight | 292.37 g/mol | [4] |

| Critical Micelle Concentration (CMC) | ~20-25 mM | [2] |

| Aggregation Number | ~84 | [2] |

| Micelle Molecular Weight | ~25 kDa | [2] |

| Appearance | White to off-white powder |

Note: CMC and aggregation number can be affected by buffer conditions such as ionic strength and temperature.

Comparative Data of Common Detergents

| Detergent | Chemical Class | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |

| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic (glucoside) | ~20-25 | ~25 | ~84 |

| n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic (maltoside) | ~0.17 | ~50 | Not widely reported |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic (maltoside) | ~0.01 | ~91 | Not widely reported |

| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | ~1-2 | ~21.5 | ~75 |

Data compiled from multiple sources.[2]

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Protocol 1: Determination of Critical Micelle Concentration (CMC) using a Pyrene-Based Fluorescence Assay

Objective: To determine the CMC of this compound by monitoring the change in the fluorescence emission spectrum of the hydrophobic probe, pyrene (B120774).

Principle: Pyrene exhibits a fluorescence spectrum with several vibronic peaks. The ratio of the intensity of the first peak (I1) to the third peak (I3) is sensitive to the polarity of the microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, leading to a change in the I1/I3 ratio.[5][6]

Materials:

-

n-Octyl-β-D-glucopyranoside

-

Pyrene

-

High-purity water

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene: Dissolve pyrene in acetone to a concentration of 0.2 mM.

-

Prepare a series of this compound solutions: Prepare a range of concentrations of this compound in high-purity water, bracketing the expected CMC (e.g., from 1 mM to 50 mM).

-

Prepare samples for fluorescence measurement: To 1 mL of each this compound solution, add 1.5 µL of the 0.2 mM pyrene stock solution. Mix thoroughly.[7]

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the ratio of I3/I1 for each this compound concentration.

-

Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.[5]

-

Protocol 2: General Method for Membrane Protein Extraction and Solubilization

Objective: To extract and solubilize a target membrane protein from its native membrane environment using this compound.

Principle: this compound at a concentration above its CMC will disrupt the lipid bilayer and form mixed micelles with the membrane proteins, thereby extracting them from the membrane in a soluble form.[1]

Materials:

-

Cells or tissues expressing the target membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, supplemented with protease inhibitors)

-

Solubilization Buffer (Lysis buffer containing a range of this compound concentrations)

-

Ultracentrifuge

Procedure:

-

Membrane Preparation:

-

Harvest cells expressing the target membrane protein.

-

Lyse the cells using an appropriate method (e.g., sonication, French press) in ice-cold Lysis Buffer.

-

Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[8]

-

Resuspend the membrane pellet in Lysis Buffer to a known protein concentration (e.g., 5-10 mg/mL).[8]

-

-

Detergent Solubilization Screening:

-

Separation of Solubilized and Unsolubilized Fractions:

-

Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[8]

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Analysis:

-

Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet by SDS-PAGE and Western blotting to determine the optimal this compound concentration for solubilization.[8]

-

Protocol 3: Reconstitution of a G-Protein Coupled Receptor (GPCR) into Proteoliposomes

Objective: To reconstitute a purified GPCR into a lipid bilayer environment (proteoliposomes) by removing the this compound.

Principle: The high CMC of this compound allows for its efficient removal through dialysis or size-exclusion chromatography. As the detergent concentration drops below the CMC, the lipid molecules self-assemble into a bilayer, incorporating the membrane protein to form proteoliposomes.[9]

Materials:

-

Purified GPCR in a buffer containing this compound

-

Lipid mixture (e.g., DOPC, DOPG, cholesterol) in chloroform (B151607)

-

Reconstitution Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.5)[2]

-

Sephadex G-50 column or dialysis cassette (with an appropriate molecular weight cutoff)[2]

Procedure:

-

Lipid Film Preparation:

-

In a glass vial, mix the desired lipids in chloroform.

-

Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

-

Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

-

-

Solubilization of Lipids:

-

Resuspend the lipid film in Reconstitution Buffer containing 1% this compound by vortexing or sonication to form a clear lipid-detergent mixture.[2]

-

-

Formation of Protein-Lipid-Detergent Micelles:

-

Detergent Removal:

-

By Size-Exclusion Chromatography: Pass the mixture through a Sephadex G-50 column pre-equilibrated with Reconstitution Buffer. The proteoliposomes will elute in the void volume, while the smaller detergent micelles will be retained.[2]

-

By Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of Reconstitution Buffer at 4°C with several buffer changes over 48 hours.

-

-

Characterization of Proteoliposomes:

-

The resulting proteoliposomes can be characterized for protein incorporation, orientation, and functionality using appropriate assays.

-

Visualizations of Biological Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of this compound in biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. A rapid expression and purification condition screening protocol for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 4. Probing Conformational Changes during the Gating Cycle of a Potassium Channel in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]

An In-depth Technical Guide to the Solubility of Octyl D-glucopyranoside in Different Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction to n-Octyl-β-D-glucopyranoside (OG)

n-Octyl-β-D-glucopyranoside, commonly referred to as Octyl Glucoside (OG), is a non-ionic detergent extensively utilized in biochemical and pharmaceutical research.[1][2] Its popularity stems from its ability to solubilize integral membrane proteins while generally preserving their native structure and function.[1][2][3] Structurally, OG is an amphiphile consisting of a hydrophilic glucose headgroup and a hydrophobic eight-carbon octyl tail.[3] This structure allows it to effectively disrupt lipid bilayers and form micelles that encapsulate membrane proteins, transitioning them into a soluble state.[2]

A key characteristic of OG is its high Critical Micelle Concentration (CMC), which is the concentration at which detergent monomers self-assemble into micelles.[3] The CMC of OG is approximately 20-25 mM.[3][4] This high CMC is advantageous as it allows for the detergent to be easily removed from the solubilized protein preparation via dialysis, a crucial step for many downstream applications such as structural analysis or functional assays.[4]

Solubility of Octyl D-glucopyranoside in Aqueous and Buffer Systems

The solubility of OG is a critical parameter for its application in protein science. Its high water solubility is a primary reason for its widespread use over other non-ionic detergents.[4]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in water and a common biological buffer. It is important to note that specific solubility can be influenced by the exact buffer composition, pH, and temperature.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility |

| Water | Neutral | 20 | ≥ 20% (w/v)[5][6] |

| Water | Neutral | 25 | 100 mg/mL |

| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~5 mg/mL[7] |

Note: The significant difference in reported solubility between water and PBS highlights the impact of ionic strength on the solubility of OG.

Factors Influencing Solubility

Several factors can affect the solubility and behavior of this compound in solution:

-

Temperature: While OG is relatively temperature-insensitive compared to other non-ionic detergents like those with poly(ethylene glycol) headgroups, temperature can still influence micelle formation and solubility.[8] OG has a high cloud point (the temperature at which a non-ionic detergent solution becomes turbid) of over 100°C, indicating excellent thermal stability in aqueous solutions.[9]

-

pH: The pH of the buffer can influence the stability of the target protein, which is a primary consideration. For OG itself, a 1% solution in water typically has a pH between 4 and 9.[5] Within this range, the detergent is stable.

-

Ionic Strength: The presence of salts, such as those in PBS (e.g., NaCl, KCl), can significantly impact the CMC and solubility of non-ionic detergents. Increased ionic strength can shield electrostatic interactions and promote micelle formation at lower detergent concentrations.[2] As seen in the table above, the solubility in PBS is considerably lower than in pure water, which is a critical consideration when preparing stock solutions. The CMC of OG is ~18-20 mM in water, but increases to ~23.4 mM in the presence of 0.1 M NaCl.[10][11]

Experimental Workflow and Methodologies

The primary application of OG's solubility characteristics is in the extraction and purification of membrane proteins.

General Workflow for Membrane Protein Solubilization

The process involves isolating cell membranes and then using a buffer containing OG at a concentration above its CMC to extract the target protein. This is followed by purification steps to isolate the protein of interest.

Experimental Protocol: Determining Optimal OG Concentration for Solubilization

This protocol outlines a general method for empirically determining the ideal OG concentration for solubilizing a specific target membrane protein.[3]

1. Membrane Preparation:

- Harvest cells expressing the target protein.

- Lyse cells using a suitable mechanical method (e.g., sonication, French press) in a buffer containing protease inhibitors.[3][12]

- Isolate the cell membranes via ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[3][12][13]

- Wash the membrane pellet with a buffer lacking detergent to remove soluble proteins.

- Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a known total protein concentration (e.g., 5-10 mg/mL).[3]

2. Detergent Solubilization Screening:

- Aliquot the membrane suspension into several microcentrifuge tubes.

- Add OG from a concentrated stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). A common starting point is 1-2% (w/v), which is well above the CMC.[3][13]

- Incubate the mixtures with gentle agitation for a specified time (e.g., 1-4 hours) at 4°C.[3][12]

3. Separation of Solubilized and Unsolubilized Fractions:

- Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[3]

- Carefully collect the supernatant, which contains the solubilized membrane proteins.[3]

- Resuspend the pellet in the same volume of buffer without detergent.

4. Analysis:

- Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet.

- Use SDS-PAGE and Western blotting (if an antibody for the target protein is available) to determine the amount of target protein in each fraction.[3]

- The optimal OG concentration is the one that yields the highest amount of the target protein in the supernatant while maintaining its activity and stability.[3]

Protocol: General Method for Determining Aqueous Solubility

This protocol describes a general approach to determine the solubility of a detergent like OG in a specific buffer.

1. Preparation of Saturated Solution:

- Add an excess amount of solid this compound to a known volume of the desired buffer system in a sealed container. "Excess" means adding enough solid so that some remains undissolved after equilibration.

- Agitate the mixture at a constant temperature (e.g., using a magnetic stirrer or orbital shaker) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

2. Separation of Undissolved Solute:

- After equilibration, cease agitation and allow the undissolved solid to settle.

- Separate the saturated solution (supernatant) from the solid phase. This can be achieved by either:

- Centrifugation: Pellet the solid material and carefully collect the supernatant.

- Filtration: Use a syringe filter (e.g., 0.22 µm) to separate the solution from the solid. Ensure the filter material does not bind the detergent.

3. Quantification of Dissolved Solute:

- Accurately measure a specific volume of the clear, saturated supernatant.

- Quantify the amount of dissolved OG. Common methods include:

- Gravimetric Analysis: Evaporate the solvent from the known volume of supernatant and weigh the remaining dried residue.[14] This is the most direct method.

- Chromatography (HPLC): Use High-Performance Liquid Chromatography with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector) to determine the concentration against a standard curve.

4. Calculation:

- Calculate the solubility based on the mass of the quantified OG and the volume of the supernatant analyzed. Express the result in units such as g/L, mg/mL, or Molarity.

References

- 1. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 6. interchim.fr [interchim.fr]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]

- 10. Anatrace.com [anatrace.com]

- 11. Anatrace.com [anatrace.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. crimsonpublishers.com [crimsonpublishers.com]

Thermal Stability of Octyl D-Glucopyranoside: An In-depth Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Octyl D-glucopyranoside is a non-ionic detergent widely employed in the fields of biochemistry and drug development for its ability to solubilize and stabilize membrane proteins.[1][2][3] Its effectiveness in these applications is intrinsically linked to its stability under various experimental conditions. This technical guide provides a comprehensive overview of the thermal stability of this compound, offering crucial data for robust experimental design.

Physicochemical Properties and Thermal Profile

This compound is a white, crystalline powder soluble in water and various organic solvents.[3][4] Understanding its thermal properties is paramount for its appropriate handling and use in experiments where temperature fluctuations are a factor.

| Property | Value | Source |

| Melting Point | 105 °C | [4] |

| Boiling Point | 354.3 °C | [4] |

| Recommended Storage | -20°C to room temperature | [1][5] |

| Aqueous Solution Stability | Stable for up to 3 months at 4°C |

While some safety data sheets state that the decomposition temperature is "not relevant" under normal handling conditions, it is crucial to note that hazardous decomposition products, such as carbon monoxide (CO) and carbon dioxide (CO2), can form at elevated temperatures.[5] Studies on alkyl glycosides suggest that thermal decomposition can occur at temperatures exceeding 200°C, leading to a deterioration in the quality of the product.

Factors Influencing Thermal Stability

The thermal stability of this compound is not absolute and can be influenced by several factors, most notably pH and the presence of certain additives.

-

pH: Aqueous solutions of this compound are susceptible to hydrolysis, particularly under acidic conditions. This hydrolysis breaks the glycosidic bond, yielding octanol (B41247) and glucose. Therefore, maintaining a neutral or slightly alkaline pH is recommended to ensure the long-term stability of its solutions.

-

Additives: In the context of protein stabilization, various additives are often used in conjunction with this compound. While these additives are primarily intended to preserve protein integrity, they can also have an impact on the thermal stability of the detergent itself. For instance, the presence of salts can influence micelle formation and stability, which may indirectly affect the thermal behavior of the surfactant. Further research is needed to fully elucidate the direct effects of common additives on the thermal decomposition of this compound.

The following diagram illustrates the key factors influencing the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal decomposition.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: From room temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is a key parameter to determine the upper-temperature limit for the use of the surfactant.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal transitions such as melting and decomposition.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate of 10 °C/min is common.

-

Temperature Range: From a sub-ambient temperature (e.g., 0 °C) to a temperature beyond its expected decomposition point (e.g., 400 °C).

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) should be analyzed to determine transition temperatures and enthalpies.

Application in Experimental Design: Protein Crystallization Workflow

The thermal stability of this compound is a critical consideration in its application for solubilizing and purifying membrane proteins for structural studies, such as X-ray crystallography. The following workflow highlights the stages where temperature control is essential to maintain the integrity of both the protein and the detergent.

Caption: Workflow for protein crystallization emphasizing temperature control.

Throughout this process, maintaining temperatures within the stable range of this compound is crucial. Excursions to high temperatures, even for short periods, could lead to detergent degradation, which in turn could compromise the structure and function of the target protein, ultimately hindering successful crystallization.

Conclusion

While this compound is a robust and versatile detergent, its thermal stability is a critical parameter that must be considered in experimental design. Understanding its decomposition profile and the factors that influence its stability, such as pH, will enable researchers to optimize their protocols, ensuring the integrity of their samples and the reliability of their results. The use of thermal analysis techniques like TGA and DSC is highly recommended to precisely characterize the thermal behavior of this compound in specific buffer systems and in the presence of various additives.

References

The Core of Self-Assembly: A Technical Guide to Octyl D-Glucopyranoside Nanostructures

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals